(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanol
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Overview
Description
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanol is an organic compound with the molecular formula C8H13F3O It is characterized by a cyclobutyl ring substituted with a trifluoromethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-dimethyl-1-bromo-1-(trifluoromethyl)cyclobutane with a suitable nucleophile, followed by hydrolysis, can yield the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to yield the corresponding cyclobutylmethane derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable bases.
Major Products
The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, cyclobutylmethane derivatives, and substituted cyclobutyl compounds.
Scientific Research Applications
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These features contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine
- (3,3-Difluoro-1-(trifluoromethyl)cyclobutyl)methanol
Uniqueness
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a trifluoromethyl group and a hydroxymethyl group on the cyclobutyl ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c1-6(2)3-7(4-6,5-12)8(9,10)11/h12H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHXPEZVYJBYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CO)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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